molecular formula C22H20N4O2S B2809050 N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 862246-04-6

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

Cat. No.: B2809050
CAS No.: 862246-04-6
M. Wt: 404.49
InChI Key: BRNYPGKRVAGRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity in cGMP Phosphodiesterase

A study by Dumaitre and Dodic (1996) on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, demonstrated their inhibitory activity on cyclic GMP specific phosphodiesterase. This inhibition was seen to correlate with in vivo antihypertensive activity. The study highlights the potential therapeutic applications of this compound in hypertension treatment due to its enzymatic and cellular activity (Dumaitre & Dodic, 1996).

Anticancer Activity

Lu Jiu-fu et al. (2015) reported the synthesis of a compound structurally similar to this compound. The synthesized compound demonstrated moderate anticancer activity, indicating potential therapeutic applications in oncology (Lu Jiu-fu et al., 2015).

Translocator Protein Imaging

Research by Dollé et al. (2008) on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to this compound, identified their role as selective ligands for the translocator protein (18 kDa). This finding is significant for developing imaging agents for positron emission tomography, aiding in the diagnosis and treatment of neurological disorders (Dollé et al., 2008).

Antiinflammatory and Antiulcerogenic Properties

A study conducted by Auzzi et al. (1983) on pyrazolo[1,5-a]pyrimidines, closely related to the compound , revealed their nonsteroidal antiinflammatory properties without ulcerogenic activity. This highlights the compound's potential as a safer alternative to traditional antiinflammatory drugs (Auzzi et al., 1983).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-12-21(29-14-20(27)25-17-8-10-18(28-2)11-9-17)26-22(24-15)19(13-23-26)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYPGKRVAGRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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